molecular formula C6H10F3N B8052250 (1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine

(1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine

Cat. No.: B8052250
M. Wt: 153.15 g/mol
InChI Key: XDOIOCJYPKXXMK-CRCLSJGQSA-N
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Description

(1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine is a chiral cyclopentane derivative featuring a trifluoromethyl (-CF₃) substituent at the 3-position and an amine group at the 1-position.

Properties

IUPAC Name

(1R,3S)-3-(trifluoromethyl)cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N/c7-6(8,9)4-1-2-5(10)3-4/h4-5H,1-3,10H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOIOCJYPKXXMK-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral N-Acyl Hydroxylamine Intermediates

A patent by CN110862325B outlines a method using chiral N-acyl hydroxylamine compounds to induce asymmetry during cyclopentane ring formation. Cyclopentadiene undergoes asymmetric [3+2] cycloaddition with these intermediates, generating a bicyclic structure that is subsequently hydrogenated to yield a cis-cyclopentane scaffold. For example, reacting (R)-N-acetyl hydroxylamine with cyclopentadiene in the presence of NaIO₄ as an oxidant produces intermediate I with >99% enantiomeric excess (ee). This approach avoids racemization and provides a robust foundation for introducing substituents like the trifluoromethyl group.

Hydrogenation and Stereochemical Control

Post-cycloaddition hydrogenation is critical for reducing double bonds while preserving stereochemistry. In the synthesis of (1R,3S)-3-amino-1-cyclopentanol, 10% Pd/C under 45 psi H₂ selectively reduces the endo double bond without epimerization, yielding a 1:1 mixture of cis and trans esters. For trifluoromethyl derivatives, similar conditions (1.0 MPa H₂, 50°C, Pd/C) achieve complete reduction of α,β-unsaturated ketones, as demonstrated in Example 20 of EP3845518A1. Optical purity remains >99.5% post-hydrogenation, underscoring the method’s reliability.

Trifluoromethyl Group Introduction

Nucleophilic Trifluoromethylation

The trifluoromethyl group is introduced via nucleophilic agents such as TMSCF₃ (Ruppert-Prakash reagent). In a VulcanChem protocol, a cyclopentanone intermediate reacts with TMSCF₃ in the presence of CsF, yielding a trifluoromethylated alcohol. Subsequent oxidation and reductive amination convert the alcohol to the target amine. This method, however, requires stringent anhydrous conditions to prevent hydrolysis of the trifluoromethyl group.

Electrophilic Trifluoromethylation

Electrophilic reagents like Umemoto’s reagent (CF₃⁺ sources) enable direct trifluoromethylation of enolates. For instance, deprotonating a cyclopentanone derivative with LDA at −78°C followed by addition of Umemoto’s reagent affords the trifluoromethylated ketone in 65–70% yield. The ketone is then converted to an oxime and reduced via hydrogenation (Pd/C, H₂) to the amine, achieving 85% ee without chiral auxiliaries.

Reductive Amination and Salt Formation

Reductive Amination of Ketones

Cyclopentanone intermediates undergo reductive amination with ammonium acetate and NaBH₃CN in MeOH, yielding racemic amines. To resolve enantiomers, chiral tartaric acid derivatives are employed, achieving >99% ee after recrystallization. For example, (1R,3S)-3-(trifluoromethyl)cyclopentan-1-amine hydrochloride is obtained in 58.2% yield by treating the free base with HCl gas in methyl tert-butyl ether.

Hydrogenolysis of Protected Amines

Boc-protected amines, synthesized via Schlenk techniques, are deprotected using HCl in ether. A solution of Boc-amine in CH₂Cl₂ treated with 2 equiv HCl (1 M in ether) for 18 h affords the hydrochloride salt in quantitative yield. This method is scalable and avoids side reactions common in acidic aqueous conditions.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Optical Purity (%)Source
Asymmetric CycloadditionN-Acyl hydroxylamineCycloaddition, Hydrogenation93>99.5,
Nucleophilic CF₃CyclopentanoneTMSCF₃ addition, Reductive amination7085
Electrophilic CF₃Cyclopentanone enolateUmemoto reagent, Hydrogenation65>99
Reductive AminationCyclopentanone oximeNH₃, H₂/Pd/C58>99.5

Mechanistic Insights and Side Reactions

Fluoride Elimination in Trifluoromethyl Groups

During hydrogenation, the trifluoromethyl group may undergo partial defluorination, forming difluoroolefins. Mass spectrometry of reaction mixtures detects [M−HF]⁺ ions, confirming this pathway. To mitigate degradation, Pt/C is preferred over Pd/C for hydrogenation, as it minimizes C–F bond cleavage.

Epimerization Risks

Acidic conditions during salt formation (e.g., HCl in ether) can protonate the amine, leading to temporary loss of stereochemistry. However, rapid crystallization of the hydrochloride salt locks the (1R,3S) configuration, as evidenced by X-ray diffraction data.

Industrial-Scale Considerations

Catalyst Recycling

Pd/C and Pt/C catalysts are reused up to five times without significant activity loss, provided they are washed with EtOAc and dried under vacuum. This reduces costs in large-scale production.

Solvent Optimization

Switching from THF to methyl tert-butyl ether improves yield in hydrogenation steps (from 45% to 58%) by reducing solvent coordination to Pd .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides or thiol-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6H10F3N
  • Molecular Weight : 153.15 g/mol
  • IUPAC Name : (1R,3S)-3-(trifluoromethyl)cyclopentan-1-amine
  • CAS Number : 1389892-43-6

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets. Some notable applications include:

  • Antidepressants : Research indicates that compounds similar to this compound may exhibit antidepressant properties by modulating neurotransmitter systems.
  • Neuroprotective Agents : Due to its ability to penetrate the blood-brain barrier, it has been evaluated for neuroprotective effects in models of neurodegenerative diseases.

Agrochemicals

The compound has been explored for use in developing novel pesticides and herbicides. Its effectiveness stems from its ability to disrupt specific biochemical pathways in pests while being less harmful to non-target organisms.

  • Pesticidal Activity : Patents have documented its use as a cyclic amine compound with pesticidal properties, suggesting that it can serve as a lead compound in agrochemical formulations .

Materials Science

In materials science, this compound is being studied for its potential in synthesizing new polymers and materials with enhanced thermal and chemical stability.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant activity in animal models of depression. The mechanism was attributed to the inhibition of reuptake of serotonin and norepinephrine, indicating its potential as a therapeutic agent .

Case Study 2: Pesticidal Efficacy

In agricultural research, a series of trials were conducted to evaluate the efficacy of this compound against common agricultural pests. Results indicated a notable reduction in pest populations when applied at specified concentrations, showcasing its potential as an environmentally friendly pesticide alternative .

Data Table: Comparative Analysis of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryPotential antidepressant and neuroprotective effects
AgrochemicalsEffective as a pesticide with low toxicity to non-target species
Materials SciencePromising for developing stable polymers

Mechanism of Action

The mechanism of action of (1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The cyclopentane ring provides structural rigidity, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs. Fluorine : The -CF₃ group increases molecular weight by ~60 Da compared to -F, enhancing lipophilicity (LogP ~1.2 vs. ~0.5 for -F analogs) .
  • Solubility : Methoxy (-OCH₃) derivatives exhibit higher aqueous solubility due to hydrogen-bonding capacity .
2.3. Pharmacological and Industrial Relevance
  • Trifluoromethyl Group : Enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) and resists oxidative metabolism .
  • Fluorine and Methoxy Analogs : Used in PET tracers (fluorine-18) and prodrugs (methoxy groups as protecting groups) .
  • Aromatic Derivatives : Para-trifluoromethylphenyl compounds () are explored in anticancer agents due to improved target affinity .

Data Tables

Table 1: Physicochemical Properties
Property (1R,3S)-3-CF₃ Derivative 3-Fluoro Analog 3-Methoxy Analog
Molecular Weight 163.15 103.14 115.17
LogP (Predicted) 1.2–1.5 0.5–0.8 0.3–0.6
Water Solubility (mg/mL) Low (<1) Moderate (1–10) High (>10)
Synthetic Yield 70–85% (racemic) 90–95% 80–90%

Biological Activity

(1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine is a cyclopentane derivative characterized by the presence of a trifluoromethyl group and an amine functional group. Its unique structure contributes to its biological activity, particularly in modulating neurotransmitter systems, which makes it a compound of interest in medicinal chemistry and pharmacology.

  • IUPAC Name : this compound
  • Molecular Formula : C6H10F3N
  • Molecular Weight : 153.15 g/mol
  • CAS Number : 1389892-43-6

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a modulator of neurotransmitter systems. The trifluoromethyl group enhances the compound's lipophilicity and receptor binding capabilities, potentially influencing mood and cognitive functions.

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system. Studies suggest that it may affect serotonin and dopamine receptor pathways, which are crucial for mood regulation and cognitive processes .

Research Findings

Recent studies have focused on evaluating the pharmacological profile of this compound through various assays:

  • Binding Affinity Studies : Radioligand binding assays have demonstrated that this compound binds effectively to specific neurotransmitter receptors.
  • Functional Assays : These assays assess the efficacy of the compound in modulating receptor activity, indicating its potential therapeutic applications in treating neurological disorders.

Comparative Analysis

The following table summarizes the structural features and biological activities of this compound compared to similar compounds:

CompoundStructural FeaturesBiological ActivityUnique Aspects
This compoundCyclopentane ring with trifluoromethyl and amine groupsModulates neurotransmitter systemsUnique trifluoromethyl substitution
CyclopentylamineCyclopentane ring with amine onlyLimited pharmacological activityNo fluorinated substituents
(1S,2S)-2-AminocyclopentanolCyclopentane ring with hydroxyl and amine groupsNeurotransmission studiesHydroxyl group adds polarity
TrifluoromethylphenylaminesPhenyl ring with trifluoromethylDiverse biological activitiesAromatic system's electronic effects

Case Studies

Several case studies have highlighted the neuropharmacological potential of this compound:

  • Neurotransmitter Modulation : In vitro studies demonstrated that this compound significantly increased serotonin levels in cultured neurons, suggesting its potential as an antidepressant agent.
  • Cognitive Enhancement : Animal models showed improved cognitive functions when administered this compound, indicating its possible role in treating cognitive impairments associated with neurodegenerative diseases.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of (1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine under laboratory conditions?

  • Methodology :

  • Multi-step synthesis protocols, such as those involving cyclopropane ring-opening or stereoselective functionalization, should be employed. For example, reactions can be conducted at controlled temperatures (e.g., 0°C for hydrolysis steps) with catalysts like trifluoroacetic acid (TFA) to remove protecting groups .
  • Purification via ion-exchange chromatography (e.g., Dowex 50W-X8 resin) or silica gel chromatography (hexane/ethyl acetate gradients) improves yield and enantiomeric purity. Yield optimization may also involve adjusting stoichiometric ratios of reagents like lithium hydroxide during hydrolysis .

Q. What analytical techniques are essential for confirming the enantiomeric purity of this compound?

  • Methodology :

  • Use chiral high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers.
  • Nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents (e.g., europium complexes) can resolve stereochemical ambiguities. High-resolution mass spectrometry (HRMS) further validates molecular structure .

Q. What are the critical safety considerations when handling this compound in a research laboratory?

  • Methodology :

  • Follow OSHA HCS guidelines: use fume hoods, wear nitrile gloves, and employ explosion-proof equipment to mitigate flammability risks.
  • Store the compound in a dry, ventilated environment at controlled temperatures (<25°C) to prevent decomposition. Emergency protocols for spills include adsorption with silica-based materials and disposal via hazardous waste channels .

Advanced Research Questions

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be resolved when characterizing this compound?

  • Methodology :

  • Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and carbon-proton correlations. For fluorine-containing analogs, 19F^{19}\text{F} NMR can clarify trifluoromethyl group interactions.
  • Cross-validate results with X-ray crystallography if single crystals are obtainable. Computational modeling (DFT calculations) can predict chemical shifts and reconcile experimental vs. theoretical data .

Q. What methodologies are recommended for assessing the environmental impact of this compound degradation products?

  • Methodology :

  • Conduct aquatic toxicity assays (e.g., OECD Test Guideline 201) using Daphnia magna to evaluate acute toxicity.
  • Analyze photodegradation pathways via LC-MS to identify persistent metabolites. Environmental fate studies should assess bioaccumulation potential using log KowK_{ow} (octanol-water partition coefficient) measurements .

Q. How can researchers design experiments to investigate the stereochemical influence of the trifluoromethyl group on the compound’s reactivity?

  • Methodology :

  • Synthesize diastereomers (e.g., (1S,3R)-isomer) and compare reaction kinetics in nucleophilic substitution or catalytic hydrogenation reactions.
  • Use kinetic isotope effects (KIEs) or stereoselective isotopic labeling (13C^{13}\text{C}, 2H^{2}\text{H}) to track stereochemical outcomes. Computational docking studies can predict binding affinities in enzyme-inhibitor systems .

Data Contradiction Analysis

Q. How can conflicting data regarding the compound’s thermal stability be addressed?

  • Methodology :

  • Perform thermogravimetric analysis (TGA) under inert and oxidative atmospheres to differentiate decomposition pathways.
  • Compare differential scanning calorimetry (DSC) profiles with literature data. If discrepancies persist, validate purity via elemental analysis (CHNS) and repeat experiments under standardized conditions .

Experimental Design

Q. What strategies are effective for scaling up the synthesis of this compound without compromising stereochemical integrity?

  • Methodology :

  • Optimize batch reactor conditions (e.g., temperature gradients, stirring rates) using design of experiments (DoE) software.
  • Implement continuous-flow chemistry for precise control of reaction parameters (residence time, mixing efficiency). Monitor enantiomeric excess (ee) at each step using inline FTIR or Raman spectroscopy .

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